![molecular formula C16H9NO2S2 B5847764 3-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5847764.png)
3-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a heterocyclic compound that combines the structural features of thiophene, thiazole, and chromenone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves the condensation of appropriate precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to scale up the synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives.
Applications De Recherche Scientifique
3-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it may inhibit specific enzymes or receptors, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene derivatives: Compounds such as 2-butylthiophene and 2-octylthiophene share the thiophene ring structure and exhibit similar biological activities.
Thiazole derivatives: Compounds like thiazole-based drugs also share structural similarities and biological activities.
Chromenone derivatives: Compounds containing the chromenone moiety, such as coumarins, exhibit similar pharmacological properties.
Uniqueness
3-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties. This structural complexity allows for a wide range of applications and makes it a valuable compound for scientific research and industrial applications.
Propriétés
IUPAC Name |
3-(4-thiophen-2-yl-1,3-thiazol-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO2S2/c18-16-11(8-10-4-1-2-5-13(10)19-16)15-17-12(9-21-15)14-6-3-7-20-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXBVDKKHHMUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
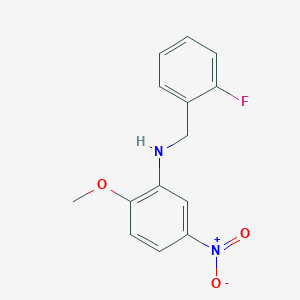
![N-((E)-1-{5-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE](/img/structure/B5847691.png)
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5847692.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopentyl-N~2~-ethylglycinamide](/img/structure/B5847704.png)
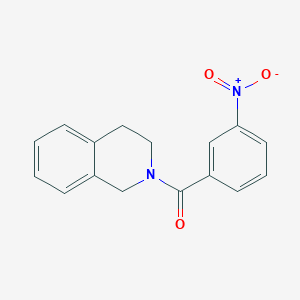
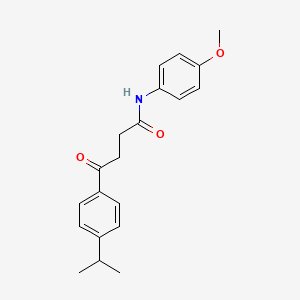
![methyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B5847729.png)
![1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-1-butanone](/img/structure/B5847733.png)
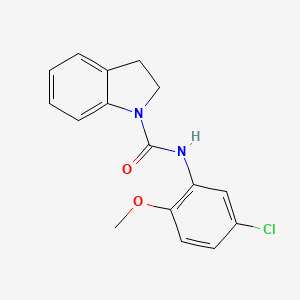
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B5847738.png)

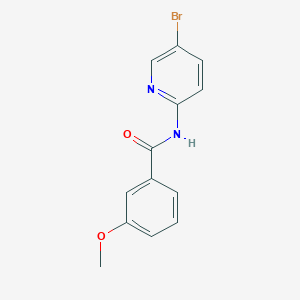
![1-[(3-chlorophenyl)methoxy]-2-[(E)-2-nitroethenyl]benzene](/img/structure/B5847759.png)
![5-(4-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5847770.png)
